molecular formula C9H19FN2O B13284012 1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol

1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol

Cat. No.: B13284012
M. Wt: 190.26 g/mol
InChI Key: BYMKDXSGLHSNLJ-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with two methyl groups and a fluoropropanol moiety

Preparation Methods

The synthesis of 1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperazine with 3-fluoropropanol under controlled conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce different substituents on the piperazine ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

IUPAC Name

1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-fluoropropan-2-ol

InChI

InChI=1S/C9H19FN2O/c1-7-4-12(5-8(2)11-7)6-9(13)3-10/h7-9,11,13H,3-6H2,1-2H3/t7-,8+,9?

InChI Key

BYMKDXSGLHSNLJ-JVHMLUBASA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CC(CF)O

Canonical SMILES

CC1CN(CC(N1)C)CC(CF)O

Origin of Product

United States

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